molecular formula C10H13ClF3NO2 B6155877 3-amino-3-[4-(trifluoromethoxy)phenyl]propan-1-ol hydrochloride CAS No. 1380044-23-4

3-amino-3-[4-(trifluoromethoxy)phenyl]propan-1-ol hydrochloride

Cat. No. B6155877
CAS RN: 1380044-23-4
M. Wt: 271.7
InChI Key:
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Description

“3-amino-3-[4-(trifluoromethoxy)phenyl]propan-1-ol hydrochloride” is a chemical compound with the molecular formula C10H12F3NO2 . It is related to a group of compounds that contain a trifluoromethoxy (TFM, -CF3) group . The TFM group is a common pharmacophore, a part of a molecular structure that is responsible for its biological activity .


Molecular Structure Analysis

The molecular structure of “this compound” includes a phenyl ring with a trifluoromethoxy group attached, and a propanol chain with an amino group . The presence of the trifluoromethoxy group can significantly affect the compound’s physical and chemical properties, as well as its biological activity .

Future Directions

The future directions for research on “3-amino-3-[4-(trifluoromethoxy)phenyl]propan-1-ol hydrochloride” and similar compounds could involve further exploration of their synthesis, properties, and potential applications in medicinal chemistry. The trifluoromethoxy group, in particular, is of interest due to its influence on the biological activity of compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-3-[4-(trifluoromethoxy)phenyl]propan-1-ol hydrochloride involves the reaction of 4-(trifluoromethoxy)benzaldehyde with nitromethane to form 4-(trifluoromethoxy)phenyl-2-nitropropene, which is then reduced to 3-amino-3-[4-(trifluoromethoxy)phenyl]propan-1-ol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.", "Starting Materials": [ "4-(trifluoromethoxy)benzaldehyde", "nitromethane", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 4-(trifluoromethoxy)benzaldehyde with nitromethane in the presence of acetic acid and sodium hydroxide to form 4-(trifluoromethoxy)phenyl-2-nitropropene.", "Step 2: Reduction of 4-(trifluoromethoxy)phenyl-2-nitropropene with sodium borohydride in methanol to form 3-amino-3-[4-(trifluoromethoxy)phenyl]propan-1-ol.", "Step 3: Addition of hydrochloric acid to 3-amino-3-[4-(trifluoromethoxy)phenyl]propan-1-ol to form the hydrochloride salt of the compound." ] }

CAS RN

1380044-23-4

Molecular Formula

C10H13ClF3NO2

Molecular Weight

271.7

Purity

95

Origin of Product

United States

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